molecular formula C14H17FN4O B11199755 1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11199755
M. Wt: 276.31 g/mol
InChI Key: VFXWBKXISJFRIW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced via an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the compound’s biological activity and pharmacokinetic properties, making it potentially more effective or selective in its applications compared to its analogs .

Properties

Molecular Formula

C14H17FN4O

Molecular Weight

276.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C14H17FN4O/c1-10(2)7-8-16-14(20)13-9-19(18-17-13)12-5-3-11(15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,20)

InChI Key

VFXWBKXISJFRIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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